N-(4-hydrazino-4-oxobutyl)thiourea
Description
N-(4-hydrazino-4-oxobutyl)thiourea is a thiourea derivative characterized by a hydrazine-substituted oxobutyl chain. Its structure combines a thiourea moiety (NH₂-CS-NH₂) with a 4-oxobutyl backbone modified by a hydrazino group (-NH-NH₂).
Properties
Molecular Formula |
C5H12N4OS |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
(4-hydrazinyl-4-oxobutyl)thiourea |
InChI |
InChI=1S/C5H12N4OS/c6-5(11)8-3-1-2-4(10)9-7/h1-3,7H2,(H,9,10)(H3,6,8,11) |
InChI Key |
XLEIOGRXSFZCKE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NN)CNC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N-(4-hydrazino-4-oxobutyl)thiourea with structurally or functionally related thiourea derivatives, focusing on synthesis, coordination chemistry, and biological activity.
Key Observations :
- Synthesis Efficiency: Carboxamide-thioureas (H2L1–H2L9) are synthesized via high-yield (>80%) condensation reactions , whereas cinnamate-derived thioureas use microwave irradiation, achieving moderate yields (26–54%) .
- Functional Groups: Unlike carboxamide-thioureas (hard O/N donors) , this compound’s hydrazino group may enhance redox activity or metal-binding versatility.
Coordination Chemistry and Metal Selectivity
Thiourea derivatives are known for their metal-chelating properties. For example:
- H2L1–H2L9 : Bind transition metals (e.g., Cu²⁺, Ni²⁺) via thiourea’s sulfur and carboxamide’s oxygen/nitrogen, enabling selective extraction of metal ions .
However, this remains speculative without direct experimental data.
Physicochemical Properties
- Solubility : Carboxamide-thioureas (H2L1–H2L9) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) , whereas cinnamate derivatives are likely less polar.
- Stability : Hydrazine-containing compounds may be prone to oxidation, necessitating stabilization strategies (e.g., inert atmospheres).
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